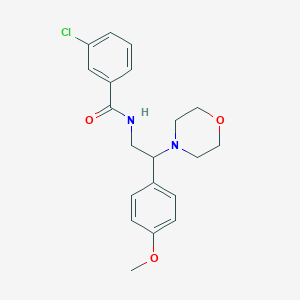

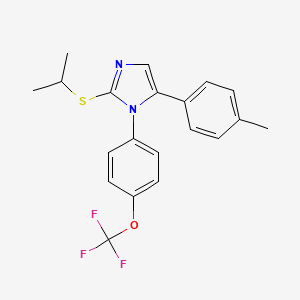

3-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A New, High-Yield Synthesis of 3-Aryl-1,2,4-Triazoles

A novel synthetic approach to 3-aryl-1,2,4-triazoles involves reactions between benzamides and chloral hydrate to obtain chloralamides with high yields. This process features a near-quantitative conversion to N-(1,2,2,2-tetrachloroethyl)benzimidoyl chlorides, which, upon treatment with hydrazine hydrate, directly yields 3-aryl-1,2,4-triazoles. This synthesis route emphasizes the versatility of benzamides in generating compounds with potential biological activities (Guirado et al., 2016).

Biological Activities and Therapeutic Potentials

Novel Benzamides as Selective and Potent Gastric Prokinetic Agents

Research on N-[(2-morpholinyl)alkyl]benzamides has yielded compounds with promising gastric prokinetic activity, highlighting the therapeutic potential of benzamides in enhancing gastrointestinal motility. These compounds have been designed considering the structural elements of cisapride and metoclopramide, with modifications to the benzoyl group significantly affecting their activity (Kato et al., 1990).

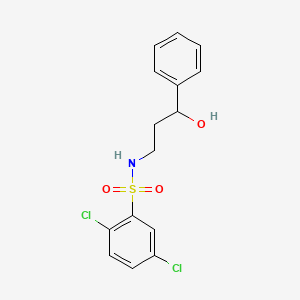

Antidepressant Befol Synthesized Via Interaction of Benzamide with Morpholine

The synthesis of 4-Chloro-N-(3-morpholinopropyl)benzamide (Befol), an antidepressant, showcases the application of benzamides in developing mental health treatments. This synthesis route proposes a more effective and convenient method, avoiding the use of highly toxic materials and improving the overall efficiency (Donskaya et al., 2004).

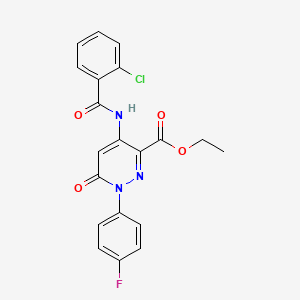

Synthesis of Gefitinib

The conversion of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile to Gefitinib, a notable example of a therapeutic application, illustrates the use of benzamides in cancer treatment. This process involves a series of reactions leading to the production of Gefitinib, an effective treatment for certain types of cancer (Jin et al., 2005).

Mechanism of Action

Target of Action

The primary targets of the compound “3-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The identification of the compound’s primary targets and their roles would require further experimental studies.

properties

IUPAC Name |

3-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3/c1-25-18-7-5-15(6-8-18)19(23-9-11-26-12-10-23)14-22-20(24)16-3-2-4-17(21)13-16/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACSVOUACKLPGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-3-sulfonamide](/img/structure/B2363040.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2363043.png)

![1-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2363045.png)

![3,4-Difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide](/img/structure/B2363046.png)

![4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2363049.png)

![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2363050.png)

![2-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2363062.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2363063.png)